Nls (pkkkrkv) (tfa)

Description

Historical Context of Nuclear Localization Signal Discovery

The concept of selective protein transport into the nucleus was first experimentally explored by John Gurdon, who demonstrated that purified nuclear proteins accumulate in the nucleus of frog oocytes after being injected into the cytoplasm. wikipedia.org However, the definitive identification of a specific signal sequence occurred much later. The breakthrough came in 1984 when the first NLS was identified. youtube.comnih.gov Researchers discovered a short amino acid sequence, PKKKRKV, within the Simian Virus 40 (SV40) large T-antigen that was both necessary and sufficient for nuclear import. numberanalytics.comnih.govnih.gov When this sequence was fused to a non-nuclear protein, it was efficiently transported into the nucleus, thus establishing the existence of specific "zip codes" for nuclear targeting. youtube.comnih.gov This discovery stimulated significant research, leading to the identification of numerous other NLSs and the elucidation of the molecular machinery governing nuclear import. wikipedia.org

Definition and Classification of Classical Nuclear Localization Signals (cNLSs)

A Nuclear Localization Signal (NLS) is an amino acid sequence that targets a protein for import into the cell nucleus via nuclear transport mechanisms. wikipedia.org These signals typically consist of one or more short sequences of positively charged (basic) amino acids such as lysine (B10760008) (K) or arginine (R), which are exposed on the protein's surface. wikipedia.orgnih.gov

NLSs are broadly categorized into two main types: classical and non-classical. numberanalytics.comresearchgate.net The classical nuclear import pathway is the best-understood system for macromolecular transport into the nucleus. researchgate.netnih.gov Classical NLSs (cNLSs) are recognized and bound by an adaptor protein called importin α. researchgate.netnih.gov This complex then binds to importin β, which mediates the translocation through the nuclear pore complex. researchgate.net

Classical NLSs are further subdivided into two main categories:

Monopartite cNLSs: These consist of a single cluster of basic amino acids. wikipedia.orgresearchgate.netresearchgate.net The consensus sequence for monopartite NLSs has been proposed as K-K/R-X-K/R. wikipedia.org

Bipartite cNLSs: These are characterized by two clusters of basic amino acids separated by a spacer region of about 10-12 amino acids. wikipedia.orgresearchgate.netnih.gov The NLS of nucleoplasmin (KR[PAATKKAGQA]KKKK) is the prototype for this class. wikipedia.org

| Type of cNLS | Characteristics | Prototypical Example | Amino Acid Sequence |

|---|---|---|---|

| Monopartite | A single cluster of basic amino acid residues. wikipedia.orgresearchgate.net | SV40 large T-antigen numberanalytics.comresearchgate.net | PKKKRKV researchgate.net |

| Bipartite | Two clusters of basic residues separated by a linker region of approximately 10-12 amino acids. wikipedia.orgnih.gov | Nucleoplasmin wikipedia.orgnumberanalytics.com | KR[PAATKKAGQA]KKKK wikipedia.org |

Specificity and Significance of NLS (PKKKRKV) as a Prototype Monopartite NLS

The NLS with the sequence PKKKRKV is the canonical example of a monopartite cNLS. researchgate.netnih.gov Its discovery was a landmark in cell biology, providing the first concrete evidence of a specific molecular tag for nuclear protein import. youtube.comnih.gov This peptide is derived from the Simian Virus 40 (SV40) large T-antigen and is recognized with high affinity by the importin α subunit of the nuclear import machinery. medchemexpress.combiozol.demedchemexpress.com

The significance of NLS (PKKKRKV) lies in its role as a model peptide for studying the mechanisms of nuclear transport. wikipedia.org Its simple, single-cluster structure of basic amino acids has made it an invaluable tool in research. researchgate.netnih.gov Scientists have used this sequence to investigate the binding interactions with importin α, the dynamics of transport through the nuclear pore complex, and to develop strategies for delivering therapeutic molecules to the nucleus. medchemexpress.comglpbio.comglpbio.com Conjugating the PKKKRKV sequence to small molecules or larger cargo can enhance their nuclear entry, a technique explored in gene transfer research. medchemexpress.commedchemexpress.comglpbio.com

The NLS (PKKKRKV) sequence is naturally found within the large tumor antigen (T-antigen) of Simian Virus 40 (SV40), a polyomavirus. medchemexpress.comwikipedia.org The SV40 large T-antigen is a multifunctional oncoprotein that plays a crucial role in viral replication by localizing to the host cell nucleus. nih.govwikipedia.org Its ability to enter the nucleus is entirely dependent on this short stretch of seven amino acids, located at positions 126-132 of the protein (126PKKKRKV132). nih.govnih.govnih.gov The nuclear import of the large T-antigen is essential for its function, which includes binding to the viral origin of replication and manipulating the host cell cycle to facilitate viral DNA synthesis. nih.govwikipedia.org The identification of this sequence in SV40 large T-antigen provided the first defined and characterized NLS, making it the archetypal monopartite signal. wikipedia.orgnih.gov

| Property | Value | Source |

|---|---|---|

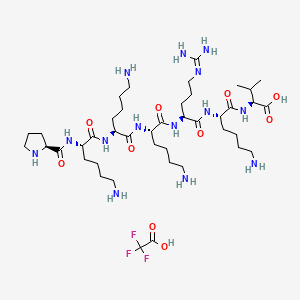

| Molecular Formula | C₄₂H₇₉F₃N₁₄O₁₀ | chemscene.com |

| Molecular Weight | 997.16 g/mol | chemscene.com |

| Amino Acid Sequence | Pro-Lys-Lys-Lys-Arg-Lys-Val | acs.org |

| Abbreviation | PKKKRKV | acs.org |

| Counter Ion | Trifluoroacetic Acid (TFA) | medchemexpress.com |

Properties

Molecular Formula |

C42H79F3N14O10 |

|---|---|

Molecular Weight |

997.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C40H78N14O8.C2HF3O2/c1-25(2)32(39(61)62)54-38(60)30(16-6-10-22-44)52-37(59)31(18-12-24-48-40(45)46)53-36(58)29(15-5-9-21-43)51-35(57)28(14-4-8-20-42)50-34(56)27(13-3-7-19-41)49-33(55)26-17-11-23-47-26;3-2(4,5)1(6)7/h25-32,47H,3-24,41-44H2,1-2H3,(H,49,55)(H,50,56)(H,51,57)(H,52,59)(H,53,58)(H,54,60)(H,61,62)(H4,45,46,48);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-;/m0./s1 |

InChI Key |

ZVKZIAGCAKZIOA-XXZMQFNDSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Mechanisms of Nls Pkkkrkv Mediated Nuclear Import

Overview of the Classical Nuclear Protein Import Pathway

The classical nuclear import pathway is the best-understood mechanism for the transport of proteins into the nucleus. researchgate.netnih.gov It is responsible for the import of proteins containing a classical basic NLS. researchgate.netnih.gov The pathway relies on a heterodimeric import receptor composed of importin-α and importin-β, which recognize the NLS-containing cargo in the cytoplasm and facilitate its translocation through the nuclear pore complex (NPC). researchgate.netnih.gov The directionality of this transport is governed by the Ran GTPase cycle. nih.govwikipedia.org

Role of the Nuclear Pore Complex (NPC) as a Selective Gatekeeper

The nucleus is enclosed by a double membrane, the nuclear envelope, which is perforated by large proteinaceous channels known as nuclear pore complexes (NPCs). nih.govnih.gov These intricate structures, composed of approximately 30 different proteins called nucleoporins, act as the sole mediators of transport between the cytoplasm and the nucleoplasm. nih.govyoutube.com The NPC functions as a highly selective gatekeeper, allowing the free passage of small molecules like water, sugars, and ions, while actively regulating the transport of macromolecules larger than approximately 40-60 kDa. nih.govnih.govasm.org

The central channel of the NPC is filled with a meshwork of intrinsically disordered proteins rich in phenylalanine-glycine (FG) repeats, known as FG-nucleoporins. mdpi.comelifesciences.orgresearchgate.net These FG-repeats create a permeability barrier that prevents the passive diffusion of large molecules. elifesciences.org Transport receptors, such as importin-β, can interact with these FG-repeats, enabling the translocation of the receptor-cargo complex through the NPC. mdpi.comnih.gov Therefore, the NPC is not merely a passive conduit but an active participant in the selective transport process. nih.govunibas.ch

| Key Features of the Nuclear Pore Complex (NPC) |

| Function |

| Structure |

| Selectivity |

| Mechanism |

The Ran-GTPase Cycle and its Energetic Regulation of Transport

The directionality and energy required for nuclear import are provided by the Ran GTPase cycle. nih.govwikipedia.org Ran is a small G protein that exists in two nucleotide-bound states: GTP-bound (RanGTP) and GDP-bound (RanGDP). wikipedia.orgresearchgate.net The distribution of these two forms is spatially regulated within the cell. The guanine (B1146940) nucleotide exchange factor for Ran (RanGEF), also known as RCC1, is localized in the nucleus and bound to chromatin, ensuring a high concentration of RanGTP within the nucleus. jove.comnih.gov Conversely, the Ran GTPase-activating protein (RanGAP) is located in the cytoplasm, leading to a high concentration of RanGDP in this compartment. jove.comnih.gov

This steep concentration gradient of RanGTP across the nuclear envelope is crucial for the regulation of nuclear transport. researchgate.netjove.com During import, the importin-cargo complex translocates through the NPC into the nucleus. Once in the nucleus, RanGTP binds to importin-β, causing a conformational change that leads to the dissociation of the import complex and the release of the cargo. nih.govwikipedia.orgmdpi.com The importin-RanGTP complex is then recycled back to the cytoplasm, where RanGAP stimulates the hydrolysis of GTP to GDP, releasing the importin for another round of import. wikipedia.orgyoutube.com This cycle ensures the unidirectional transport of cargo into the nucleus. jove.com

| Components of the Ran-GTPase Cycle | Location | Function |

| Ran | Nucleus and Cytoplasm | Small GTPase that regulates import and export. wikipedia.org |

| RanGEF (RCC1) | Nucleus (chromatin-bound) | Catalyzes the exchange of GDP for GTP on Ran. jove.comnih.gov |

| RanGAP | Cytoplasm | Activates the GTPase activity of Ran, leading to GTP hydrolysis. jove.comnih.gov |

| RanGTP | High in Nucleus | Binds to importins, causing cargo release in the nucleus. nih.govwikipedia.org |

| RanGDP | High in Cytoplasm | Prevalent form of Ran in the cytoplasm. youtube.comjove.com |

Interaction of NLS (PKKKRKV) with Importin-α

The initial and critical step in the classical nuclear import pathway is the recognition of the NLS by the adaptor protein, importin-α. nih.govwikipedia.org The NLS (PKKKRKV) is a monopartite classical NLS, meaning it consists of a single cluster of basic amino acids. wikipedia.orgjst.go.jp

Characteristics of Importin-α Recognition and Binding Sites

Importin-α is a protein composed of a series of armadillo (ARM) repeats, which form a curved structure with two distinct NLS-binding sites: a major and a minor site. researchgate.netportlandpress.com The major binding site is located in the N-terminal region of the ARM repeat domain (ARM repeats 2-4) and is the primary binding site for monopartite NLSs like PKKKRKV. researchgate.netnih.gov The minor binding site is located more towards the C-terminus (ARM repeats 7-9) and is typically involved in binding the second basic cluster of bipartite NLSs. researchgate.netnih.gov The binding of the NLS to importin-α involves both electrostatic interactions between the basic residues of the NLS and acidic residues on importin-α, as well as hydrophobic interactions. biorxiv.org

Structural Basis of the Importin-α/NLS (PKKKRKV) Complex Formation

Crystallographic studies of the complex between a truncated mouse importin-α and the SV40 large T-antigen NLS peptide (PKKKRKV) have provided detailed insights into the structural basis of their interaction. rcsb.org The peptide binds in an extended conformation along the concave surface of the importin-α ARM-repeat domain. rcsb.org The positively charged lysine (B10760008) and arginine residues of the NLS make specific contacts with negatively charged pockets on the surface of importin-α. biorxiv.orgrcsb.org For instance, the lysine at position P2 of the NLS (the second amino acid) is a critical determinant for high-affinity binding. biorxiv.org Structural data reveals that the monopartite SV40 NLS can actually occupy both the major and minor binding sites on importin-α. rcsb.org

Formation and Translocation of the Importin-α/Importin-β/Cargo Complex

Once the NLS-containing cargo is bound to importin-α, importin-β joins the complex. researchgate.netnih.gov Importin-β binds to the N-terminal importin-β-binding (IBB) domain of importin-α. jst.go.jpfrontiersin.org This interaction is mutually exclusive with the binding of the IBB domain to the NLS-binding sites of the same importin-α molecule, a mechanism that contributes to cargo release in the nucleus. wikipedia.orgfrontiersin.org The formation of the trimeric complex, consisting of the cargo, importin-α, and importin-β, is essential for nuclear import. jst.go.jpatlasgeneticsoncology.org

Dissociation of Cargo and Recycling of Nuclear Transport Factors in the Nucleus

The successful delivery of a cargo protein, such as one tagged with the NLS (PKKKRKV) sequence, into the nucleoplasm is only the midpoint of the nuclear import cycle. koreamed.org For the transport process to be continuous and efficient, the import complex must be disassembled, the cargo released to perform its function, and the transport receptors recycled back to the cytoplasm for subsequent rounds of import. nih.govnih.gov This intricate process of dissociation and recycling is orchestrated by the Ran GTPase system, which provides the necessary energy and directionality. uni-rostock.dewikipedia.org

Upon translocation through the nuclear pore complex (NPC), the trimeric complex—comprising the NLS-cargo, importin-α, and importin-β—encounters a nuclear environment with a high concentration of the small GTPase Ran bound to GTP (Ran-GTP). nih.govembopress.org This high nuclear Ran-GTP concentration is maintained by the chromatin-bound Ran guanine nucleotide exchange factor (RanGEF), also known as RCC1, which promotes the exchange of GDP for GTP on Ran. embopress.orgmdpi.com

The binding of Ran-GTP directly to importin-β is the critical event that triggers the disassembly of the import complex. atlasgeneticsoncology.orgendocrine-abstracts.org This interaction induces a significant conformational change in importin-β, which in turn causes the dissociation of the importin-α/cargo subcomplex. wikipedia.orgrcsb.orgnih.gov Research indicates that this is an active displacement mechanism rather than simple competition for an overlapping binding site. embopress.org This step effectively terminates the import reaction, leaving importin-β bound to Ran-GTP and releasing the cargo, which is still attached to importin-α, into the nucleoplasm. atlasgeneticsoncology.orgjove.com

The final release of the cargo from importin-α is a multi-step process involving both intrinsic properties of importin-α and the action of other nuclear proteins. The N-terminal importin-β-binding (IBB) domain of importin-α contains an autoinhibitory region that mimics an NLS. wikipedia.orgnih.gov Once importin-β is released, this IBB domain can fold back and compete with the cargo's NLS for the binding site on importin-α, facilitating cargo dissociation. wikipedia.org Furthermore, specific nuclear factors, such as the nucleoporin Nup50 (also known as Npap60 in vertebrates), actively participate in this release. nih.govembopress.org Nup50 can bind to importin-α and directly displace the NLS-containing cargo, ensuring its efficient delivery within the nucleus. jove.comembopress.org

Once the cargo is released, the transport factors must be recycled to the cytoplasm. Importin-β, now in a complex with Ran-GTP, is exported back through the NPC. nih.govatlasgeneticsoncology.org In the cytoplasm, the complex encounters Ran GTPase-activating protein (RanGAP), which stimulates the hydrolysis of Ran-GTP to Ran-GDP. nih.govmdpi.com This conversion leads to the dissociation of Ran-GDP from importin-β, thereby freeing importin-β to participate in a new import cycle. nih.govwikipedia.org

The recycling of importin-α follows a distinct pathway. After releasing its cargo, importin-α is recognized by a specific nuclear export receptor known as CAS (Cellular Apoptosis Susceptibility protein), also called Cse1p in yeast and Exportin-2. embopress.orgnih.govebi.ac.uk CAS binds to importin-α cooperatively with Ran-GTP, forming a stable trimeric export complex (importin-α/CAS/Ran-GTP). nih.govendocrine-abstracts.orgrcsb.org This complex is then transported to the cytoplasm. Similar to the importin-β recycling pathway, cytoplasmic RanGAP activity triggers GTP hydrolysis on Ran, causing the entire export complex to disassemble. nih.govpnas.org This releases importin-α, making it available for binding to a new NLS-containing cargo in the cytoplasm. nih.gov

This coordinated series of dissociation and recycling events ensures the directionality of nuclear import and maintains the pool of available transport receptors in the cytoplasm, allowing the cell to sustain the continuous and vital process of nucleocytoplasmic transport. uni-rostock.deebi.ac.uk

Key Proteins in Nuclear Cargo Dissociation and Transport Factor Recycling

| Protein/Factor | Primary Function in Dissociation/Recycling | Primary Location of Action |

| Ran-GTP | Binds to importin-β, causing the dissociation of the import complex; forms export complexes with importin-β and CAS/importin-α. uni-rostock.deatlasgeneticsoncology.org | Nucleus |

| Ran-GDP | The form of Ran prevalent in the cytoplasm after GTP hydrolysis; dissociates from importin-β and the CAS/importin-α complex. wikipedia.orgmdpi.com | Cytoplasm |

| RCC1 (RanGEF) | Catalyzes the exchange of GDP for GTP on Ran, maintaining a high Ran-GTP concentration in the nucleus. embopress.orgmdpi.com | Nucleus (Chromatin-bound) |

| RanGAP | Activates the GTPase activity of Ran, promoting the hydrolysis of Ran-GTP to Ran-GDP in the cytoplasm. uni-rostock.demdpi.com | Cytoplasm |

| Importin-β | Releases the importin-α/cargo complex upon binding Ran-GTP; is recycled to the cytoplasm as an importin-β/Ran-GTP complex. atlasgeneticsoncology.orgwikipedia.org | Nucleus / Cytoplasm |

| Importin-α | Releases NLS-cargo with the help of its IBB domain and Nup50; is recycled to the cytoplasm via the exportin CAS. nih.govwikipedia.orgembopress.org | Nucleus / Cytoplasm |

| CAS (Cse1/Exportin-2) | Acts as the specific nuclear export receptor for importin-α, forming a trimeric complex with importin-α and Ran-GTP. embopress.orgnih.govebi.ac.uk | Nucleus |

| Nup50 (Npap60) | A nucleoporin that facilitates the displacement of NLS-cargo from importin-α within the nucleus. nih.govjove.comembopress.org | Nucleus |

Advanced Structural and Computational Analyses of Nls Pkkkrkv Interactions

Application of High-Resolution Structural Determination Techniques

X-ray crystallography has been a pivotal technique in visualizing the interaction between importin-α and the SV40 NLS (PKKKRKV). nih.govmdpi.com Crystallographic studies of the importin-α/NLS complex have revealed that the NLS peptide binds to a specific groove on the surface of importin-α, known as the major NLS-binding site. nih.govresearchgate.net This binding is characterized by an extended conformation of the NLS peptide. researchgate.net

The crystal structure of importin-α complexed with the SV40 NLS peptide shows that the basic residues of the NLS, particularly the lysine (B10760008) (Lys) and arginine (Arg) residues, form a network of hydrogen bonds and electrostatic interactions with acidic residues within the major binding site of importin-α. researchgate.netportlandpress.com Specifically, the side chains of the lysine and arginine residues in the PKKKRKV sequence fit into pockets within the importin-α structure, leading to a high-affinity interaction. portlandpress.com The crystallographic data also highlights the importance of the protein backbone in these interactions.

Note: The specific interacting residues can vary slightly between different importin-α isoforms and crystal structures.

Biophysical Characterization of Binding Affinity and Kinetics

While structural techniques provide a static view, biophysical methods are essential for quantifying the thermodynamics and kinetics of the importin-α/NLS interaction. These techniques measure the binding affinity, stoichiometry, and the rates of association and dissociation, providing a dynamic understanding of the binding event.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand (in this case, the NLS peptide) to a macromolecule (importin-α). nih.govsemanticscholar.org This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. researchgate.netmdpi.com

ITC studies on the interaction of NLS (PKKKRKV) with importin-α have consistently demonstrated a high-affinity binding, typically in the nanomolar to low micromolar range. portlandpress.com The thermodynamic profile of this interaction is characterized by a favorable enthalpic contribution, driven by the formation of hydrogen bonds and electrostatic interactions, and a smaller, often unfavorable, entropic contribution.

Note: The exact thermodynamic parameters can vary depending on the specific importin-α isoform, experimental conditions (e.g., temperature, pH, buffer composition), and whether full-length or truncated importin-α is used.

Computational Modeling and In Silico Prediction of NLS Functionality

Computational approaches have become increasingly important in complementing experimental studies of NLS-importin interactions. nih.gov Molecular dynamics (MD) simulations and other in silico methods provide insights into the dynamic nature of these interactions and can be used to predict the functionality of putative NLS sequences. acs.org

MD simulations of the importin-α/NLS (PKKKRKV) complex have revealed significant structural fluctuations of the bound peptide within the major binding site. acs.org These simulations suggest that while the NLS generally maintains its key interactions with importin-α, it can adopt multiple conformational substates. acs.org This dynamic behavior is thought to be important for the subsequent steps in the nuclear import process.

Furthermore, various computational tools and algorithms have been developed to predict NLSs within protein sequences. youtube.comnih.gov These tools often rely on sequence motifs, such as the K(K/R)X(K/R) consensus for monopartite NLSs, as well as structural information and machine learning approaches to improve prediction accuracy. portlandpress.comnih.gov However, the structural context outside the minimal NLS can significantly impact its binding capacity, which is not always predictable by in silico methods. nih.gov

Mutational Analysis and Structure-Activity Relationship Studies of NLS (PKKKRKV)

Mutational analysis is a powerful tool for dissecting the contribution of individual amino acids to the binding affinity and function of the NLS (PKKKRKV). nih.govportlandpress.com By systematically replacing each residue in the NLS sequence and measuring the effect on importin-α binding, researchers can establish a detailed structure-activity relationship (SAR).

Note: The degree of reduction in binding affinity can vary depending on the specific experimental assay used.

Interestingly, while the consensus sequence allows for either lysine or arginine at certain positions, studies have shown that an arginine at the P3 position can be more favorable for high-affinity binding than a lysine. portlandpress.com Additionally, modifications to the N- and C-terminal regions flanking the core NLS can drastically affect its affinity for importin-α, highlighting the importance of the surrounding sequence context. portlandpress.comnih.gov

Synthesis Methodologies for Nls Pkkkrkv and Its Conjugates

Solid-Phase Peptide Synthesis (SPPS) Techniques for NLS (PKKKRKV)

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing the NLS (PKKKRKV) peptide and its derivatives. researchgate.netmedsci.org This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. researchgate.netlcms.cz The process is characterized by repeated cycles of deprotection and coupling reactions, with the solid support simplifying the removal of excess reagents and byproducts through simple filtration. researchgate.netgoogle.com

Utilization of Fmoc- and Boc-Strategies

The two most prevalent chemical strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies. Both have been successfully employed in the synthesis of NLS (PKKKRKV) and its conjugates. google.comacs.orgsci-hub.secreative-peptides.com

The Fmoc strategy is widely used due to its milder deprotection conditions. google.comacs.org In this approach, the N-terminal amino group of the incoming amino acid is protected by the base-labile Fmoc group. google.com Deprotection is typically achieved using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). google.com The side chains of the amino acids are protected by acid-labile groups such as Boc for lysine (B10760008) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for arginine. acs.orgsci-hub.se Studies have reported the successful synthesis of NLS-based peptides like HKHK-PKKKRKV and C16-HKHK-PKKKRKV using Fmoc chemistry on a 2-chlorotrityl chloride resin. wu.ac.thresearchgate.net

The Boc strategy , while requiring stronger acidic conditions for deprotection, is also a viable method. creative-peptides.com In this case, the N-terminal amino group is protected by the acid-labile Boc group, which is removed by an acid such as trifluoroacetic acid (TFA). wpmucdn.com The side-chain protecting groups are typically more acid-resistant and are removed during the final cleavage step.

The choice between Fmoc and Boc strategies often depends on the specific sequence of the peptide and the desired final product. For instance, the synthesis of a DOTA-Lys-NLS conjugate was achieved using the Fmoc-SPPS method on a methylbenzhydryl amine (MBHA) resin. acs.org Similarly, organometallic bioconjugates of the NLS peptide with ferrocene (B1249389) and cobaltocenium have been prepared via Fmoc-based SPPS. nih.gov

| Strategy | N-terminal Protection | Deprotection Agent | Side-Chain Protection |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Piperidine in DMF | Acid-labile (e.g., Boc, Pbf) |

| Boc | tert-butyloxycarbonyl | Trifluoroacetic Acid (TFA) | More acid-resistant |

Role of Trifluoroacetic Acid (TFA) in Peptide Cleavage and Purification

Trifluoroacetic acid (TFA) is a critical reagent in the final stages of SPPS, particularly in the Fmoc strategy. wpmucdn.commdpi.com Its primary role is to cleave the synthesized peptide from the solid resin support and simultaneously remove the acid-labile side-chain protecting groups. google.comwpmucdn.com This process generates the crude peptide, which is then precipitated and purified. google.com

The cleavage process involves treating the peptide-resin with a "cleavage cocktail" that has a high concentration of TFA, often around 95%. wpmucdn.comsigmaaldrich.com Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and thioanisole, are typically included in the cocktail to trap the reactive carbocations that are generated from the protecting groups, thus preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine. wpmucdn.comsigmaaldrich.com

TFA is also commonly used as a mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide purification. lcms.czpeptide.com It acts as an ion-pairing reagent, which improves the separation and peak shape of the peptide during chromatography. lcms.czpeptide.com However, residual TFA in the final peptide product can be toxic and may need to be removed or exchanged for a more biocompatible counterion, such as acetate (B1210297) or hydrochloride, especially for biological applications. mdpi.comthermofisher.com

Analytical and Purification Methods for Synthesized NLS (PKKKRKV) Peptides

After synthesis and cleavage, the crude NLS peptide must be purified and its identity confirmed. High-performance liquid chromatography and mass spectrometry are the principal techniques used for this purpose. waters.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard method for purifying and assessing the purity of synthetic peptides like NLS (PKKKRKV). peptide.comnih.govjmb.or.kr In RP-HPLC, the peptide is dissolved in a polar solvent and passed through a column packed with a non-polar stationary phase (e.g., C18). lcms.czpeptide.com A gradient of an organic solvent, such as acetonitrile, containing an ion-pairing agent like TFA, is used to elute the peptide and separate it from impurities. peptide.comjmb.or.kr

The purity of the peptide is determined by analyzing the chromatogram. peptide.com A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities. peptide.com The area of the main peak relative to the total area of all peaks is used to calculate the percentage purity. peptide.com Studies have shown the purification of various NLS-containing peptides to a high degree of purity (e.g., ≥95%) using RP-HPLC. jmb.or.krnih.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of the synthesized NLS peptide. nih.govresearchgate.net It measures the mass-to-charge ratio (m/z) of the ionized peptide, allowing for the precise determination of its molecular weight. researchgate.net This confirms that the correct sequence of amino acids has been assembled.

Common MS techniques used for peptide analysis include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI). researchgate.net Liquid chromatography is often coupled with mass spectrometry (LC-MS) to provide both separation and identification in a single analysis. nih.govlcms.cz For instance, the successful synthesis of a DOTA-Lys-NLS conjugate was confirmed by mass spectrometry, which showed the expected mass peaks. acs.org Similarly, the molecular weights of various synthesized NLS peptides have been confirmed using MALDI-TOF MS. jst.go.jp

| Analytical Technique | Purpose | Key Information Provided |

| HPLC | Purification and Purity Assessment | Chromatogram with peaks representing the peptide and impurities; Percentage purity. |

| Mass Spectrometry | Molecular Confirmation | Mass-to-charge ratio (m/z) to determine the molecular weight of the peptide. |

Strategies for Conjugation of NLS (PKKKRKV) with Diverse Molecular Cargos

The primary function of the NLS (PKKKRKV) peptide is to facilitate the nuclear delivery of various molecules. This is achieved by conjugating the NLS to the desired cargo. Several strategies have been developed for this purpose, enabling the delivery of a wide range of molecules, from small drug molecules to large nanoparticles. nih.govtandfonline.com

One common approach involves the covalent attachment of the NLS peptide to the cargo molecule. uu.nl For example, the NLS peptide has been conjugated to porphyrin derivatives to enhance their intracellular delivery and therapeutic efficacy. acs.org In another study, a platinum(II) complex was conjugated to the N-terminus of the NLS peptide to create a hybrid molecule for cancer therapy. nih.gov

The NLS peptide can also be incorporated into larger delivery systems. Cationic liposomes have been conjugated with the SV40-derived NLS peptide to improve the delivery of plasmid DNA. nih.gov Similarly, organometallic fragments like ferrocene and cobaltocenium have been attached to the NLS peptide, which has been shown to enhance cellular uptake. nih.gov

Furthermore, the NLS peptide can be linked to other functional peptides or molecules to create multifunctional delivery systems. For instance, heterodimeric peptides have been designed by linking the TAT peptide (a cell-penetrating peptide) to the NLS peptide via a disulfide bond to enhance gene delivery. jmb.or.kr

The versatility of these conjugation strategies allows for the tailored design of NLS-based delivery systems for a wide array of research and therapeutic applications.

Covalent Linkage Approaches (e.g., Amide Bonds, Maleimide (B117702) Chemistry)

Covalent linkage strategies are fundamental to the synthesis of the NLS (PKKKRKV) peptide and for creating stable conjugates with other molecules. These methods involve the formation of strong, stable chemical bonds, ensuring that the NLS sequence remains permanently attached to its cargo. The most prevalent approaches include the formation of amide bonds, which are intrinsic to the peptide's structure, and maleimide chemistry, which is widely used for bioconjugation.

Amide Bonds

The primary structure of the NLS (PKKKRKV) peptide itself is a chain of amino acids linked by amide bonds. The synthesis of this peptide is typically accomplished using Solid-Phase Peptide Synthesis (SPPS). wu.ac.thsigmaaldrich.com This methodology involves the sequential addition of protected amino acid residues to a growing peptide chain that is anchored to an insoluble polymer resin. sigmaaldrich.com The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the temporary protection of the N-terminus of the amino acids. wu.ac.thresearchgate.net

The process begins with the attachment of the first C-terminal amino acid, Valine (Val), to a resin, such as 2-chlorotrityl chloride resin. wu.ac.th Each subsequent amino acid is then added in a cycle involving two key steps:

Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed, typically using a base like piperidine in a solvent such as dimethylformamide (DMF). researchgate.net

Coupling: The next N-terminally protected amino acid is activated and coupled to the newly exposed free amine of the peptide chain, forming a new amide bond. sigmaaldrich.com This reaction is facilitated by coupling reagents. wu.ac.th

Various coupling agents are used to promote the efficient formation of the amide bond. For instance, a combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) can be used for the coupling between amino acids. wu.ac.thresearchgate.net After the full peptide sequence has been assembled, it is cleaved from the resin and the permanent side-chain protecting groups (e.g., Boc for Lysine, Pbf for Arginine) are removed, often using a strong acid cocktail containing trifluoroacetic acid (TFA). researchgate.net

This same amide bond-forming chemistry is also used to conjugate the NLS peptide to other molecules that possess a carboxylic acid or an amine group. For example, a fatty acid like palmitic acid (C16) can be conjugated to the N-terminus of the peptide sequence to create a lipopeptide. wu.ac.th In one study, the coupling of the fatty acid was achieved using DIC (N,N'-Diisopropylcarbodiimide) and Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) as the coupling system. wu.ac.thresearchgate.net Similarly, the NLS peptide's carboxylic acid moieties can be activated to react with amine groups on other molecules, such as chitosan, to form a stable conjugate. biorxiv.org

Table 1: Reagents Commonly Used in Solid-Phase Synthesis and Amide Bond Conjugation of NLS (PKKKRKV)

| Reagent/Component | Function | Reference |

| 2-chlorotrityl chloride resin | Solid support for peptide assembly | wu.ac.th |

| Fmoc-protected amino acids | Building blocks for the peptide chain | researchgate.net |

| Piperidine in DMF | Reagent for Fmoc-deprotection | researchgate.net |

| HATU/HOAt | Coupling reagents for amide bond formation between amino acids | wu.ac.thresearchgate.net |

| DIC/Oxyma | Coupling reagents for fatty acid conjugation | wu.ac.thresearchgate.net |

| Trifluoroacetic acid (TFA) | Cleavage from resin and removal of side-chain protecting groups | researchgate.net |

Maleimide Chemistry

Maleimide chemistry is a highly specific and efficient method for conjugating the NLS peptide to other biomolecules, particularly those containing a free sulfhydryl (thiol) group. nih.govbocsci.com This approach results in the formation of a stable thioether bond. nih.gov The reaction is typically performed under physiological conditions. nih.gov

The general strategy involves two main components: a maleimide-functionalized molecule and a thiol-containing NLS peptide. bocsci.com To achieve this, the NLS peptide sequence (PKKKRKV) is often modified during synthesis to include a cysteine (Cys) residue, which provides the necessary thiol group. nih.gov An aminohexanoic acid (Ahx) spacer may be introduced between the cysteine and the NLS sequence to improve the efficiency of the conjugation reaction. nih.gov

The molecule to be conjugated to the NLS is functionalized with a maleimide group. This can be accomplished using a heterobifunctional crosslinker, such as Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). nih.govpnas.org For example, a molecular beacon modified with an amine group can be reacted with Sulfo-SMCC. nih.gov The NHS-ester end of the crosslinker reacts with the amine, attaching the maleimide-cyclohexane portion to the beacon.

The final conjugation step involves mixing the maleimide-activated molecule with the cysteine-modified NLS peptide. The thiol group of the cysteine residue attacks the double bond of the maleimide ring in a Michael addition reaction, creating a stable covalent thioether linkage. nih.govbocsci.com This method has been successfully used to link the NLS peptide to molecular beacons for intracellular imaging. nih.gov

Table 2: General Scheme for NLS Conjugation via Maleimide Chemistry

| Step | Description | Key Components | Reference |

| 1. Peptide Modification | Synthesis of the NLS peptide with an added Cysteine (Cys) residue to provide a free thiol (-SH) group. | Cys-NLS (PKKKRKV) | nih.gov |

| 2. Molecule Activation | The target molecule (e.g., protein, oligonucleotide) is reacted with a heterobifunctional crosslinker to introduce a maleimide group. | Target molecule with amine group, Sulfo-SMCC crosslinker | nih.govpnas.org |

| 3. Conjugation | The maleimide-activated molecule is reacted with the thiol-containing NLS peptide to form a stable thioether bond. | Maleimide-activated molecule, Cys-NLS peptide | nih.govbocsci.com |

Applications of Nls Pkkkrkv in Fundamental Cell and Molecular Biology Research

Research on Nucleocytoplasmic Transport Mechanisms

The PKKKRKV peptide is a cornerstone of research into the mechanisms governing the movement of molecules between the nucleus and the cytoplasm. As a classical monopartite NLS, its interaction with the importin α/β heterodimer is a well-established model for the first step of nuclear import. Importin α directly recognizes and binds to the basic residues of the PKKKRKV sequence, and this complex is then bound by importin β, which mediates the subsequent docking and translocation through the NPC. This fundamental mechanism allows researchers to use the PKKKRKV peptide as a standard cargo to probe the function, regulation, and kinetics of the classical nuclear import pathway.

A powerful method to study the core machinery of nuclear import involves the use of in vitro assays with selectively permeabilized cells. In this system, cultured cells are treated with a mild detergent, such as digitonin, which perforates the plasma membrane while leaving the nuclear envelope intact. This process allows the soluble cytoplasmic components, including endogenous transport factors like importins and Ran GTPase, to be washed away.

The resulting preparation consists of intact nuclei that are competent for import but dependent on exogenously supplied factors. Researchers can then reconstitute the import process by adding back purified or recombinant transport proteins and an energy source (ATP/GTP). In this context, a macromolecule conjugated to the NLS (PKKKRKV) peptide serves as the definitive transport substrate or cargo. The accumulation of this NLS-tagged cargo into the nuclei can be visualized and quantified, typically by fluorescence microscopy if the cargo is fluorescently labeled.

This reconstituted system is instrumental for several key research objectives:

Identifying essential transport factors: By selectively adding or omitting specific proteins from the cytosol extract, researchers can determine which components are necessary for the import of an NLS (PKKKRKV)-bearing cargo.

Dissecting the import cycle: The assay allows for the study of distinct steps in the import process, such as binding to the nuclear envelope and translocation through the pore.

Characterizing NLS function: The efficiency of import can be compared between the wild-type PKKKRKV sequence and mutated versions (e.g., substituting a key lysine (B10760008) with threonine), confirming the sequence requirements for importin recognition. For instance, a mutation of the third lysine to threonine has been shown to abolish the nuclear import function of the peptide nih.gov.

| Component | Purpose in the Assay | Role of NLS (PKKKRKV) |

| Digitonin-Permeabilized Cells | Provides intact nuclei with functional nuclear pore complexes, but depleted of soluble cytoplasmic factors. | The target for the import process. |

| Cytosolic Extract or Purified Factors | Supplies the necessary soluble transport machinery, such as importin α, importin β, and Ran. | The NLS (PKKKRKV) on the cargo is recognized by importin α from this extract. |

| ATP/GTP Regenerating System | Provides the energy required for active transport mediated by the Ran GTPase cycle. | Energy is required for the translocation of the NLS-cargo-importin complex. |

| Fluorescently Labeled Cargo | The molecule to be transported, allowing for visualization and quantification of nuclear import. | The NLS (PKKKRKV) is conjugated to this cargo to target it for nuclear import. |

To study nuclear import within the complex environment of a living cell (in cellulo), the NLS (PKKKRKV) sequence is frequently fused to a reporter protein that is otherwise non-nuclear. The most common reporter is Green Fluorescent Protein (GFP) or its spectral variants. When expressed in cells, a protein like GFP normally diffuses throughout the cytoplasm and nucleus. However, when GFP is genetically fused with the PKKKRKV sequence (e.g., GFP-NLS), its localization becomes predominantly nuclear.

This approach provides direct visual evidence of the NLS's function and is a standard method to:

Confirm NLS activity: The nuclear accumulation of a GFP-NLS fusion protein is a robust indicator that the fused peptide is a functional NLS.

Visualize nuclear import dynamics: Live-cell imaging allows researchers to observe the rate and extent of nuclear accumulation over time.

Study transport pathways: By co-expressing the GFP-NLS fusion with other proteins of interest, researchers can investigate how different cellular processes or signaling events might influence the classical nuclear import pathway.

| Fusion Protein Construct | Typical Cellular Localization | Research Application |

| GFP (Green Fluorescent Protein) | Diffuse throughout cytoplasm and nucleus | Control to show the baseline distribution of a non-targeted protein. |

| GFP-NLS (PKKKRKV) | Predominantly nuclear | To visually confirm the function of the NLS and to track its import into the nucleus in living cells. |

| β-Galactosidase-NLS (PKKKRKV) | Predominantly nuclear | An early model used to demonstrate that the NLS is sufficient to redirect a large, cytoplasmic enzyme to the nucleus . |

Advancement of Gene Delivery and Transfection Research

A major barrier in non-viral gene therapy is the efficient delivery of therapeutic DNA, RNA, or plasmids from the cytoplasm to the nucleus, where transcription and replication occur nih.gov. The nuclear envelope prevents the passive diffusion of large macromolecules like plasmids. The NLS (PKKKRKV) peptide has been extensively exploited to overcome this barrier by hijacking the cell's own nuclear import machinery to facilitate the transport of genetic material.

By attaching the NLS (PKKKRKV) peptide to a gene construct, researchers have demonstrated a dramatic increase in transfection efficiency. The positively charged NLS peptide can be complexed with negatively charged nucleic acids through electrostatic interactions or attached covalently.

Landmark research has shown that even a single NLS (PKKKRKV) peptide conjugated to a 3.3-kbp linear DNA molecule is sufficient to guide the entire molecule into the nucleus nih.gov. This finding was significant because it suggested a mechanism where the NLS docks the DNA to the nuclear pore, initiating a threading process for the rest of the molecule to enter.

Key findings from this research include:

Massive Increase in Efficiency: The presence of the NLS peptide resulted in a 10- to 1,000-fold enhancement in gene expression compared to the same DNA without the NLS, an effect observed across various cell types nih.govnih.govpnas.org.

Efficacy at Low DNA Concentrations: NLS-tagged DNA remained highly effective at nanogram quantities, whereas the transfection efficiency of untagged DNA dropped off sharply at these low concentrations nih.govpnas.org.

Importin-Mediated Pathway: The enhancement was abolished when a critical lysine in the NLS sequence was mutated, confirming that the transport relied on the specific recognition by the importin pathway nih.govnih.govpnas.org.

| Cell Type | Transfection Enhancement Factor with NLS (PKKKRKV) |

| 3T3 (Mouse Fibroblast) | ~1,000-fold |

| HeLa (Human Cervical Cancer) | ~100-fold |

| B16 (Mouse Melanoma) | ~10-fold |

| HUVEC (Human Endothelial) | ~10-fold |

Data adapted from Zanta et al., PNAS, 1999. nih.gov

The NLS (PKKKRKV) peptide is a key component in the design of sophisticated gene delivery vectors, both viral and non-viral, to improve their nuclear targeting capabilities.

Non-Viral Vectors: These are synthetic systems designed to carry genetic material. The incorporation of NLS (PKKKRKV) helps ensure that once the vector releases its payload into the cytoplasm, the genetic material is efficiently transported into the nucleus.

Cationic Liposomes: These lipid-based nanoparticles can encapsulate DNA. When the liposomes are conjugated with the NLS peptide, they show significantly enhanced transfection efficiency. For example, cationic liposomes modified with the SV40 NLS peptide showed a three-fold increase in luciferase gene expression in neuroblastoma cells compared to non-modified liposomes nih.gov.

Chitosan Nanoparticles: Chitosan is a biocompatible polymer used for gene delivery. Modifying chitosan nanoparticles with the PKKKRKV peptide has been shown to be an effective strategy for delivering cargo to the nucleus, with the efficiency being dependent on the size of the nanoparticle and the density of the NLS on its surface nih.govresearchgate.netnih.gov.

Polyplexes: These are complexes formed between cationic polymers and DNA. Incorporating the NLS peptide into the structure of the polyplex, for instance in a neurotensin-polyplex vector, is a critical step for transporting the plasmid DNA from the cytoplasm to the nucleus acs.org.

Viral Vectors: While viruses have natural mechanisms for entering the nucleus, researchers have used the SV40 NLS to enhance or study these processes. For example, the nuclear transport of lambda phage particles (a type of virus) has been examined by displaying peptides containing the PKKKRKV sequence on their surface to understand how large particles can traverse the nuclear pore complex cd-bioparticles.net.

Investigation of Intracellular Trafficking of Macromolecules

The application of NLS (PKKKRKV) extends beyond proteins and genes to the study of the general intracellular trafficking of various large molecules and nanoparticles. By conjugating the NLS peptide to a macromolecule of interest, researchers can track its path through the cell and determine if the classical nuclear import pathway can be utilized to direct its localization.

For instance, the NLS has been conjugated to porphyrin derivatives, which are complex macromolecules with therapeutic and imaging potential acs.org. This strategy aimed to facilitate the intracellular delivery and nuclear accumulation of the porphyrin, potentially enhancing its therapeutic efficacy acs.org. Similarly, the SV40 NLS has been used in studies with bovine serum albumin encapsulated in liposomes to demonstrate successful delivery into the nucleus, whereas the albumin alone remained outside nih.gov. These studies show that the NLS (PKKKRKV) signal is a versatile tool for redirecting a wide range of molecules to the nuclear compartment, opening up possibilities for targeted drug delivery and the study of cellular transport barriers.

Facilitating Delivery of Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, which allows them to bind to DNA and RNA with high affinity and specificity. However, their neutral charge and size can limit their cellular uptake and nuclear entry. To overcome this, researchers have conjugated the NLS (PKKKRKV) peptide to PNAs. mdpi.com

Targeting of Fluorescent-Labeled Proteins and Nanoparticles

A significant application of NLS (PKKKRKV) is the targeted delivery of fluorescently labeled proteins and nanoparticles to the nucleus. This allows for the visualization and tracking of these entities within the cell, providing insights into nuclear transport dynamics and the functions of nuclear structures.

By genetically fusing the PKKKRKV sequence to a protein of interest that is also tagged with a fluorescent marker, such as Green Fluorescent Protein (GFP), researchers can direct the fusion protein to the nucleus. youtube.comnih.gov This strategy is widely used to study the nuclear import of specific proteins and to investigate which domains of a protein are responsible for its nuclear localization. For instance, mutating the NLS sequence and observing a subsequent failure of the protein to enter the nucleus confirms the functionality of that NLS. nih.gov

Comparative Studies with Other Nuclear Localization Signals

The NLS from SV40 large T-antigen (PKKKRKV) is the archetypal "classical" monopartite NLS and serves as a benchmark for comparison with other types of nuclear localization signals. wikipedia.orgresearchgate.net These comparative studies are crucial for understanding the diversity and specificity of nuclear import pathways.

Comparison with Bipartite NLSs (e.g., Nucleoplasmin NLS)

Classical NLSs are broadly categorized into monopartite and bipartite signals. The key distinctions between the SV40 NLS and a typical bipartite NLS, such as that from nucleoplasmin (KR[PAATKKAGQA]KKKK), are structural and have implications for their interaction with the import machinery. wikipedia.orgkoreamed.org

| Feature | NLS (PKKKRKV) (Monopartite) | Nucleoplasmin NLS (Bipartite) |

| Structure | A single cluster of basic amino acids (e.g., KKKRK). researchgate.net | Two clusters of basic amino acids separated by a linker region of about 10-12 amino acids. wikipedia.orgnih.gov |

| Interaction with Importin-α | Binds primarily to the major NLS-binding site of importin-α. researchgate.netresearchgate.net | The two basic clusters bind to both the major and minor NLS-binding sites of importin-α, respectively. uq.edu.au |

| Binding Affinity | Generally exhibits a lower binding affinity for importin-α compared to some bipartite NLSs. mdpi.com | The dual binding site interaction can confer a higher overall binding affinity for importin-α. mdpi.com |

| Prevalence | Found in a significant portion of nuclear proteins, estimated to be around 20-30%. nih.gov | Also prevalent, found in approximately 12-30% of nuclear proteins. nih.gov |

This table provides a comparative overview of the structural and functional differences between the monopartite NLS (PKKKRKV) and the bipartite Nucleoplasmin NLS.

Research has shown that the concurrent binding of both basic clusters of a bipartite NLS to the two binding sites on importin-α can lead to a stronger interaction and potentially more efficient nuclear import compared to a monopartite NLS. mdpi.com However, the efficiency of nuclear import is also context-dependent, influenced by the protein to which the NLS is attached and the specific isoforms of importin-α present in the cell. nih.gov

Distinction from Non-Classical and Atypical NLS Pathways

The nuclear import pathway utilized by NLS (PKKKRKV) is termed the "classical" pathway, which is fundamentally dependent on the importin-α/β heterodimer. nih.gov This pathway is distinct from non-classical and atypical NLS pathways, which employ different import receptors.

The classical pathway proceeds as follows:

Recognition: In the cytoplasm, importin-α recognizes and binds to the PKKKRKV sequence of a cargo protein. medchemexpress.com

Complex Formation: Importin-β then binds to the importin-α/cargo complex. koreamed.org

Translocation: Importin-β mediates the docking of the entire complex to the nuclear pore complex and its subsequent translocation into the nucleus. nih.gov

Dissociation: Inside the nucleus, the binding of Ran-GTP to importin-β triggers the disassembly of the complex, releasing the cargo protein. wikipedia.org

In contrast, non-classical NLS pathways bypass the need for importin-α. The cargo protein, bearing a non-classical NLS, binds directly to a member of the importin-β superfamily of receptors (which includes importin-β itself, transportin, and others). wikipedia.orgkoreamed.org For example, the M9 domain of hnRNP A1 and the PY-NLS are examples of non-classical signals that are recognized by transportin. wikipedia.orgnih.gov

Atypical NLSs, sometimes referred to as class 3 NLSs, represent another deviation. These signals have been found to bind specifically to the minor binding site of importin-α, a departure from the major site binding of the SV40 NLS. nih.gov The existence of these alternative pathways highlights the complexity and adaptability of the nuclear import machinery, allowing for the regulation of a diverse array of nuclear proteins.

Contributions to Studying Protein Localization and Function in Biological Systems

The NLS (PKKKRKV) has been instrumental in elucidating the mechanisms of protein localization and has provided a powerful tool for manipulating protein function within biological systems. youtube.comnih.gov By attaching the SV40 NLS to non-nuclear proteins, researchers can artificially direct them to the nucleus, allowing for the study of how a protein's function changes based on its subcellular location. youtube.com

For example, if a cytoplasmic enzyme gains a new function or interacts with different partners upon being imported into the nucleus, it suggests that its activity is regulated by its localization. This technique has been crucial in identifying proteins that shuttle between the cytoplasm and the nucleus and in understanding the signals that control this movement.

Furthermore, the study of the NLS (PKKKRKV) itself has been foundational to our understanding of the nuclear import process. Mutational analyses, where specific amino acids in the PKKKRKV sequence are altered, have been critical in defining the key residues required for recognition by importin-α. For instance, changing the second lysine to a threonine (PKTKRKV) has been shown to abolish the nuclear import function of the peptide. nih.gov Such studies have provided a detailed molecular picture of the NLS-importin interaction and the specificity of the nuclear import machinery.

The use of NLS-tagged reporter proteins, like GFP, has also enabled the real-time visualization of nuclear import in living cells, providing quantitative data on the kinetics and capacity of the nuclear transport pathway. nih.gov These studies have been fundamental in building the current models of nucleocytoplasmic transport.

Optimization and Engineering of Nls Pkkkrkv Based Transport Systems for Research

Impact of Flanking Sequences and Amino Acid Modifications on Transport Efficiency

The core PKKKRKV sequence is the primary determinant of nuclear import, but its efficiency is profoundly influenced by the surrounding amino acid context and modifications within the sequence itself. nih.govkoreamed.org Both N-terminal and C-terminal structures adjacent to the minimal NLS sequence can dramatically affect its binding capacity to importin α and the subsequent transport efficiency. nih.gov

Research has shown that even minor alterations can have significant consequences. For instance, the addition of common epitope tags to the N-terminus, such as FLAG- or c-myc-tags, has been found to abolish the nuclear transport activity of the NLS. nih.gov Similarly, the truncation of even a few amino acid residues from the C-terminus can negate its function. nih.gov The consensus sequence for this type of monopartite NLS is often described as K-K/R-X-K/R, where the identity of the "X" residue can modulate the signal's function. wikipedia.orgresearchgate.net The structural context is crucial, as classical NLS peptides must bind to importin-α in an extended conformation to be recognized effectively. researchgate.net

Modifications to the core sequence, such as replacing one of the basic lysine (B10760008) residues, can disrupt function, highlighting the importance of the cluster of basic residues for importin binding. researchgate.net Furthermore, structural modifications like circularizing the peptide or inducing dimerization through the addition of cysteine residues can alter transfection efficiency, indicating that the three-dimensional presentation of the NLS is as important as its primary sequence. koreamed.org

| Modification Type | Specific Example | Observed Impact on Transport Efficiency | Reference |

| Flanking Sequence | Addition of N-terminal FLAG- or c-myc-tag | Abolished nuclear transport activity | nih.gov |

| Flanking Sequence | Truncation of C-terminal residues | Abolished nuclear transport activity | nih.gov |

| Amino Acid Modification | Replacement of a core basic amino acid | Disruption of NLS function | researchgate.net |

| Structural Modification | Homodimerization via disulfide bond | Enhanced gene delivery efficiency | koreamed.org |

Strategies for Enhancing NLS (PKKKRKV) Functionality as a Research Tool

Several strategies have been developed to augment the inherent nuclear targeting capabilities of the PKKKRKV sequence, making it a more potent and versatile tool for research. These methods focus on increasing the efficiency of nuclear import or adapting the NLS for specific cellular environments.

One effective strategy is the use of multiple NLS sequences. Fusing additional SV40 NLS copies to a cargo protein, such as Cas9, has been shown to significantly increase its intracellular activity. nih.gov Studies indicate that C-terminal NLS fusions may be more beneficial than N-terminal fusions for improving the activity of certain proteins. nih.gov Another approach involves creating a homodimer of the SV40 NLS peptide, which can act as an enhancer for gene delivery. koreamed.org

To circumvent potential issues where covalently attaching NLS peptides to DNA inhibits gene expression, peptide-nucleic acid (PNA) clamps can be used. nih.gov This method allows for the site-specific attachment of the NLS to plasmid DNA, which has been reported to increase gene expression seven-fold. nih.gov A more recent innovation is the "ArgiNLS" strategy, which involves coding a poly-arginine stretch adjacent to an NLS sequence. pnas.org This design dramatically improves the restriction of fluorescent proteins to the nucleus, creating a high signal-to-noise ratio that facilitates advanced image segmentation and cell counting. pnas.org

Furthermore, optimizing NLS function can be cell-type specific. The SV40 NLS binds preferentially to the importin KPNA2. nih.gov In cell types where KPNA2 is not highly expressed, such as neurons, the SV40 NLS can be suboptimal. nih.gov A powerful enhancement strategy, therefore, is to select or engineer NLS sequences that bind to importins that are more abundant in the specific cell type being studied. nih.gov

| Enhancement Strategy | Description | Reported Outcome | Reference |

| Multimerization | Fusing multiple copies of the NLS to the cargo protein. | Increased genome editing activity of SpCas9. | nih.gov |

| Dimerization | Creating a homodimer of the NLS peptide via a disulfide bond. | Enhanced gene delivery. | koreamed.org |

| Site-Specific Attachment | Using a Peptide-Nucleic Acid (PNA) clamp to attach the NLS to DNA. | Seven-fold increase in gene expression. | nih.gov |

| ArgiNLS Tagging | Adding a poly-arginine sequence adjacent to the NLS. | Near-exclusive nuclear restriction of fluorescent proteins, improving image analysis. | pnas.org |

| Importin-Specific Selection | Choosing an NLS that binds to importins abundant in the target cell type. | Faster and more efficient nuclear import in specific cells (e.g., neurons). | nih.gov |

Design of Hybrid NLS Constructs for Specialized Academic Research Applications

The PKKKRKV sequence is frequently incorporated into larger, hybrid constructs to create sophisticated tools for specialized research applications. These constructs fuse the NLS with other functional domains, such as reporter proteins, purification tags, or therapeutic agents, to combine nuclear targeting with other desired functionalities.

A common application is the creation of fusion proteins for studying protein localization. By fusing the SV40 NLS to a Green Fluorescent Protein (GFP) reporter, researchers can visualize and track the process of nuclear import and investigate the functionality of the NLS machinery in different organisms, such as Toxoplasma gondii. biorxiv.org Similarly, fusing the NLS to proteins like Glutathione S-transferase (GST) allows for both tracking (with a secondary GFP tag) and affinity purification. researchgate.net This NLS-tagging strategy is a powerful alternative to traditional N- or C-terminal tagging, as placing a purification tag adjacent to the highly exposed NLS domain can circumvent issues of functional disruption. oup.com

Hybrid constructs are also designed for therapeutic and diagnostic research. For example, the PKKKRKV peptide has been conjugated to porphyrin derivatives to create multimodal agents. acs.org In this design, the NLS facilitates intracellular delivery and nuclear accumulation of the porphyrin, which can then be used for applications like photodynamic therapy or nuclear imaging when radiolabeled. acs.org Another example involves conjugating the NLS to cobalt(II)-polybenzimidazole complexes to improve the condensation of DNA and enhance gene transfection efficacy. nih.gov These chimeric designs demonstrate the modularity of the NLS in creating sophisticated tools for targeted molecular delivery and analysis in academic research.

| Hybrid Construct Components | Research Application | Purpose of Design | Reference |

| NLS (PKKKRKV) + Green Fluorescent Protein (GFP) | Studying nuclear import machinery | To visualize and track nuclear accumulation in specific organisms like T. gondii. | biorxiv.org |

| NLS (PKKKRKV) + Porphyrin Derivative | Development of multimodal therapeutic/diagnostic agents | To enhance intracellular and nuclear delivery of porphyrins for imaging and therapy. | acs.org |

| NLS (PKKKRKV) + Purification Tag (e.g., GST) | Protein purification and interaction studies | To enable efficient purification of nuclear-targeted proteins and their complexes. | oup.comresearchgate.net |

| NLS (PKKKRKV) + Cobalt(II)-polybenzimidazole complex | Gene delivery systems | To create a hybrid molecule that condenses DNA and targets it to the nucleus. | nih.gov |

Future Directions and Emerging Research Avenues Involving Nls Pkkkrkv

The classic monopartite nuclear localization signal (NLS) derived from the SV40 large T-antigen, with its amino acid sequence Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV), continues to be a focal point of research due to its robust ability to mediate nuclear import. medchemexpress.comnih.govkoreamed.orgwikipedia.org As a tool for directing molecules to the nucleus, its function is well-established, primarily through its interaction with the importin α/β heterodimer transport receptor. nih.govresearchgate.net However, the future of NLS (PKKKRKV) research is moving beyond its application as a simple delivery tag and into more sophisticated and quantitative explorations of its function within the complex cellular milieu. Emerging research avenues are focused on leveraging this peptide for advanced cellular imaging, creating novel molecular sensors, and performing deep mechanistic studies to understand its interactions in intricate biological environments.

Q & A

Basic Research Questions

Q. How to design experiments to validate the nuclear localization efficiency of NLS (PKKKRKV)?

- Methodological Answer :

- Fluorescent Tagging : Fuse NLS (PKKKRKV) with a fluorescent protein (e.g., GFP) and transfect into target cells (e.g., HeLa). Use confocal microscopy to track subcellular localization. Quantify nuclear vs. cytoplasmic fluorescence intensity using software like ImageJ .

- Control Experiments : Compare with mutants (e.g., PKKKRKV → PKKARAV) to confirm sequence specificity. Include negative controls (e.g., GFP alone) to rule out passive diffusion .

- Quantitative Metrics : Calculate nuclear/cytoplasmic (N/C) ratio across ≥100 cells. Statistical analysis (e.g., t-test) to confirm significance .

Q. What are the key considerations for integrating NLS (PKKKRKV) into CRISPR-Cas9 delivery systems?

- Methodological Answer :

- Plasmid Design : Clone NLS (PKKKRKV) adjacent to Cas9 coding sequence to ensure post-translational nuclear targeting. Verify via sequencing and Western blot for proper fusion .

- Functional Validation : Assess editing efficiency using a reporter plasmid (e.g., EGFP disruption assay). Compare with NLS-deficient constructs to isolate NLS contribution .

- Delivery Optimization : Test lipid-based transfection vs. viral vectors (e.g., AAV). Measure Cas9 nuclear accumulation via immunofluorescence .

Advanced Research Questions

Q. How to resolve contradictions in NLS (PKKKRKV)-mediated nuclear entry efficiency across cell types?

- Methodological Answer :

- Variable Analysis : Screen cell lines (e.g., HEK293, primary neurons) for endogenous importin-α isoforms. Use siRNA knockdown to identify isoform-specific binding dependencies .

- Microenvironment Factors : Assess pH, redox state, and ATP levels using biosensors. Correlate with NLS activity via luciferase-based nuclear import assays .

- Data Normalization : Include internal controls (e.g., constitutively nuclear RFP) to standardize efficiency metrics across experiments .

Q. What strategies optimize NLS (PKKKRKV) for in vivo gene delivery systems?

- Methodological Answer :

- Nanoparticle Conjugation : Covalently link NLS (PKKKRKV) to polyethyleneimine (PEI)-DNA polyplexes. Measure zeta potential and hydrodynamic size for stability .

- Biodistribution Studies : Use IVIS imaging in murine models to track Cy5-labeled constructs. Harvest organs for qPCR quantification of nuclear-localized DNA .

- Toxicity Profiling : Assess inflammatory markers (e.g., IL-6) and liver/kidney function post-administration .

Q. How to address batch-to-batch variability in synthetic NLS (PKKKRKV) peptides?

- Methodological Answer :

- Quality Control : Use HPLC and mass spectrometry to verify purity (>95%) and sequence accuracy. Document retention time and fragmentation patterns for reproducibility .

- Functional Batch Testing : Compare nuclear import efficiency in standardized assays (e.g., digitonin-permeabilized cells with fluorescent cargo) .

- Storage Protocols : Lyophilize peptides in aliquots at -20°C. Avoid freeze-thaw cycles; validate stability via circular dichroism (CD) spectroscopy every 6 months .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing NLS (PKKKRKV) activity in high-throughput screens?

- Methodological Answer :

- Normalization : Use Z-score or MAD (median absolute deviation) to account for plate-to-plate variability .

- Machine Learning : Train classifiers (e.g., random forest) on features like peptide charge, cell type, and transfection method to predict nuclear entry efficiency .

- Open Data : Share raw microscopy images and flow cytometry files via repositories like Zenodo. Adhere to FAIR principles for metadata .

Q. How to ensure reproducibility when using NLS (PKKKRKV) in multi-lab collaborations?

- Methodological Answer :

- Protocol Harmonization : Use detailed SOPs for peptide handling (e.g., resuspension in DMSO at 10 mM) and transfection conditions (e.g., serum-free media for 4 hours) .

- Cross-Validation : Exchange peptide batches and cell lines between labs. Publish discordant results with root-cause analysis (e.g., importin-α expression differences) .

- Reagent Documentation : Report CAS number (95088-49-6), molecular weight (883.14 Da), and supplier lot numbers in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.